N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide is a compound that features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a chlorobenzenesulfonamide moiety
Mechanism of Action
Target of Action
Thiophene and its derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Pharmacokinetics
The development of new drug molecules with better pharmacodynamic and pharmacokinetic properties is a pressing need .
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they can induce significant molecular and cellular changes .
Action Environment
The compound’s properties, such as its molecular weight and solubility, could potentially influence its action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Sulfonamide Formation: Finally, the ethylated thiophene derivative is reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the benzenesulfonamide moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Amines or thiols, base like triethylamine, solvent like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-10(17)13-7-6-11(20-13)8-9-16-21(18,19)14-5-3-2-4-12(14)15/h2-7,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROJALWXIRHLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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